molecular formula C10H8N2O2 B14691042 8-Methyl-4-nitroquinoline CAS No. 25076-57-7

8-Methyl-4-nitroquinoline

Cat. No.: B14691042
CAS No.: 25076-57-7
M. Wt: 188.18 g/mol
InChI Key: XHZSUEQELHNDCW-UHFFFAOYSA-N
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Description

8-Methyl-4-nitroquinoline: is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinolines are known for their broad range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . The compound this compound features a methyl group at the 8th position and a nitro group at the 4th position on the quinoline ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-4-nitroquinoline can be achieved through various methods. One common approach involves the nitration of 8-methylquinoline using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4th position .

Industrial Production Methods: Industrial production of this compound often employs greener and more sustainable chemical processes. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 8-Methyl-4-nitroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 8-Methyl-4-nitroquinoline is used as an intermediate in the synthesis of various organic compounds.

Biology and Medicine: The compound has shown potential in medicinal chemistry due to its ability to interact with biological targets. It is explored for its antimicrobial, anticancer, and anti-inflammatory properties .

Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of 8-Methyl-4-nitroquinoline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to form hydrogen bonds and π-π interactions with biological molecules contributes to its activity .

Comparison with Similar Compounds

Uniqueness: 8-Methyl-4-nitroquinoline’s unique combination of a methyl group at the 8th position and a nitro group at the 4th position imparts distinct chemical and biological properties.

Properties

IUPAC Name

8-methyl-4-nitroquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-7-3-2-4-8-9(12(13)14)5-6-11-10(7)8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHZSUEQELHNDCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00179765
Record name Quinoline, 8-methyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00179765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25076-57-7
Record name Quinoline, 8-methyl-4-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025076577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline, 8-methyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00179765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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